3-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
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Description
3-Bromo-1,1,1-trifluoropropane is a halogenated hydrocarbon . It has a molecular formula of C3H4BrF3 .
Synthesis Analysis
3-Bromo-1,1,1-trifluoropropane has been prepared in one prior art process via the treatment of 3,3,3-trifluoropropyl methyl ether (CF3CH2CH2OCH3) with HBr . It may also be used for the synthesis of other compounds .Molecular Structure Analysis
The molecular formula of 3-Bromo-1,1,1-trifluoropropane is C3H4BrF3 . Its average mass is 176.963 Da and its monoisotopic mass is 175.944839 Da .Chemical Reactions Analysis
3-Bromo-1,1,1-trifluoropropane may be used for the synthesis of other compounds .Physical and Chemical Properties Analysis
3-Bromo-1,1,1-trifluoropropane has a refractive index n20/D of 1.363 (lit.), a boiling point of 63.5 °C (lit.), and a density of 1.662 g/mL at 25 °C (lit.) .Future Directions
Properties
IUPAC Name |
3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c8-5-4(6(14)15)3-13(12-5)2-1-7(9,10)11/h3H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMJQBKATCYOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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